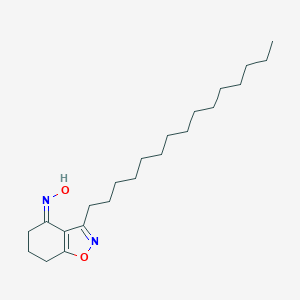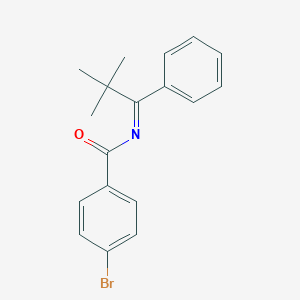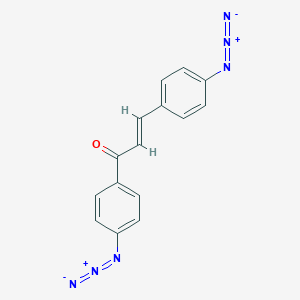![molecular formula C28H29NO2 B273761 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B273761.png)
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, also known as C-1311, is a synthetic compound that belongs to the class of indeno[1,2-b]quinolines. This compound has been found to exhibit anticancer properties and has been the subject of scientific research for its potential use in cancer treatment.
Mechanism of Action
The exact mechanism of action of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is not fully understood. However, it has been suggested that 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione induces cell death by inducing oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been found to inhibit the activity of certain enzymes involved in cancer cell metabolism and signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its potent anticancer activity, which makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione. One direction is to further investigate its mechanism of action and identify the specific targets involved in its anticancer activity. Another direction is to optimize the synthesis of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione and develop more effective formulations for in vivo administration. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione in animal models before it can be considered for clinical trials.
Synthesis Methods
The synthesis of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2,3-dimethyl-1-phenyl-1,2,3,4-tetrahydroquinoline in the presence of a base. The resulting product is then treated with butyl lithium to obtain 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione.
Scientific Research Applications
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione exhibits cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anticancer activity of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione in animal models of breast and lung cancer.
properties
Product Name |
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione |
|---|---|
Molecular Formula |
C28H29NO2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
5-butyl-7,7-dimethyl-10-phenyl-8,10-dihydro-6H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C28H29NO2/c1-4-5-15-29-21-16-28(2,3)17-22(30)24(21)23(18-11-7-6-8-12-18)25-26(29)19-13-9-10-14-20(19)27(25)31/h6-14,23H,4-5,15-17H2,1-3H3 |
InChI Key |
DOUSGGFJFBCVNW-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C(C3=C1C4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)CC(C2)(C)C |
Canonical SMILES |
CCCCN1C2=C(C(C3=C1C4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)CC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)
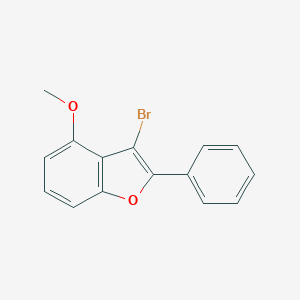

![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
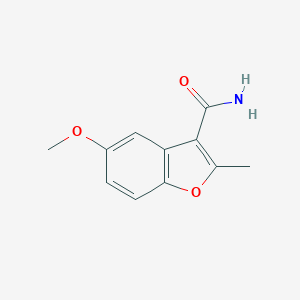
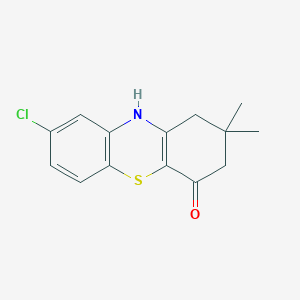
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)

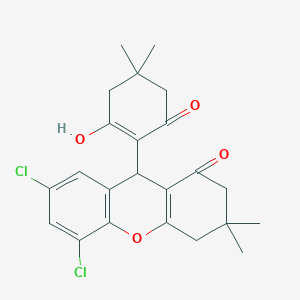
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
